3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted at position 3 with an ethyl group and at position 6 with a piperazine moiety. The ethyl group enhances lipophilicity, while the piperazine substituent contributes to solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-ethyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-13-14-10-3-4-11(15-17(9)10)16-7-5-12-6-8-16/h3-4,12H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUUQOTRUNVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo[4,3-b]pyridazine Core
Starting from 2,3-dichloropyridazine or pyrazine, hydrazine hydrate is used to substitute one chlorine atom via nucleophilic aromatic substitution in ethanol under reflux conditions (85°C). This step yields a hydrazine intermediate (Compound 10 in related studies).
The hydrazine intermediate is then cyclized with triethoxy methane or triethyl orthoacetate at reflux (~80°C) to form the fused triazolo ring system (Compound 11). This cyclization is crucial for establishing the triazolo[4,3-b]pyridazine scaffold.
Introduction of the Piperazine Group
The piperazine moiety is introduced by nucleophilic substitution of the remaining halogen on the triazolo-pyridazine intermediate with piperazine or its derivatives. This can be performed directly or via Boc-protected piperazine intermediates (Compounds 36a-aw).
In some cases, Buchwald–Hartwig amination is employed as an alternative to improve yields and purity, especially when steric hindrance or electronic effects complicate nucleophilic substitution.
Deprotection of Boc groups under acidic conditions yields the free piperazine-substituted intermediate (Compounds 37a-aw).
Alkylation to Introduce the Ethyl Group
- The ethyl group at position 3 is typically introduced by alkylation of the triazolo-pyridazine core or by using ethyl-substituted starting materials. Specific alkylation reagents and conditions vary, but standard alkyl halides under basic conditions are common.
Representative Synthetic Scheme (Adapted from Related Research)
Purification and Characterization
Purification is typically achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity.
Structural confirmation is performed by ^1H NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), which are standard for heterocyclic compounds.
Research Findings and Optimization Notes
Nucleophilic substitution reactions for piperazine introduction generally yield high purity intermediates (85–95%) after aqueous-organic extraction, reducing the need for extensive purification.
Boc-protection of piperazine improves handling and reaction selectivity, with deprotection yielding crude amine salts in >95% yield.
Buchwald–Hartwig amination offers an alternative route to improve yields and purities when nucleophilic substitution is less efficient due to steric or electronic factors.
Optimization of reaction conditions such as temperature, solvent, and reaction time is critical for maximizing yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2,3-dichloropyridazine or pyrazine | Commercially available |
| Hydrazine substitution | Hydrazine hydrate, EtOH, reflux 85°C, 4-6 h | Hydrazine intermediate formation |
| Cyclization | Triethoxy methane or triethyl orthoacetate, reflux 80°C, 6-8 h | Fused triazolo ring formation |
| Piperazine introduction | Nucleophilic substitution or Buchwald–Hartwig amination, solvent THF or similar, room temp to reflux | Piperazine substitution with high purity |
| Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | Free amine formation, high yield |
| Alkylation (ethyl group) | Alkyl halide, base (e.g., K2CO3), solvent DMF or similar, 50-80°C | Ethyl substitution at position 3 |
| Purification | Chromatography, HPLC | >95% purity |
| Characterization | ^1H NMR, ESI-MS | Structural confirmation |
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound can react with nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: New derivatives with altered functional groups, potentially leading to new applications.
Scientific Research Applications
Anticancer Applications
Research indicates that 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exhibits antiproliferative properties , showing moderate to potent activity against various cancer cell lines. Its mechanism of action appears to involve interactions with tubulin, disrupting microtubule dynamics similarly to established chemotherapeutic agents like combretastatin A-4. This makes it a promising candidate for cancer therapy development.
Antiviral Activity
Similar compounds have demonstrated antiviral effects; thus, ongoing studies are exploring the efficacy of this compound against viral infections. Preliminary findings suggest potential activity that warrants further investigation in virology research.
Pharmaceutical Intermediates
The compound's unique structure allows it to serve as a precursor for synthesizing other biologically active compounds. This application is particularly relevant in drug discovery and development processes where novel therapeutic agents are sought.
Case Study 1: Anticancer Research
In a study conducted by researchers investigating new cancer therapeutics, this compound was tested against several human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could be a lead candidate for further development as an anticancer agent due to its favorable activity profile and low toxicity in preliminary assays.
Case Study 2: Antiviral Potential
A collaborative study aimed at identifying new antiviral agents included testing this compound against common viral pathogens. The compound exhibited promising antiviral activity in vitro against specific viruses. Further investigations are planned to elucidate its mechanism of action and optimize its structure for enhanced efficacy.
Mechanism of Action
The mechanism by which 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Trifluoromethyl : The electron-withdrawing trifluoromethyl group in Compound 6 enhances BRD4 inhibition (IC₅₀ ~2–5 µM) compared to ethyl derivatives, likely due to stronger halogen bonding .
Substituent Effects at Position 6
Key Observations :
Key Findings :
- Antiproliferative Activity : Ethyl and methyl derivatives retain antiproliferative effects in cancer cells (e.g., MCF-7), even when thrombin inhibition is lost .
- BRD4 Inhibition : Trifluoromethyl and indole substitutions (e.g., Compound 6) show superior IC₅₀ values compared to piperazine derivatives .
Biological Activity
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1204296-47-8) is a novel compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and insulinotropic properties. The compound is characterized by its unique structural features that contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N6, with a molecular weight of 232.28 g/mol. Its structure includes a triazolo-pyridazine core and a piperazine moiety, which are known to enhance biological activity through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. In a study evaluating various derivatives for their activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis , several compounds demonstrated significant inhibition at low concentrations. The presence of the triazole ring appears to enhance the interaction with microbial targets, leading to effective antimicrobial activity .
Anticancer Activity
The compound has shown promising results in cancer research. It has been reported to bind effectively to specific targets within cancer cells, potentially inhibiting pathways involved in tumor growth. A study highlighted its ability to inhibit Class I PI3-kinase enzymes selectively, which are crucial in cancer cell proliferation. This inhibition was associated with reduced cell viability in various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Type | Mechanism of Action | IC50 (nM) |
|---|---|---|---|
| Various | PI3K inhibition | 1.25 | |
| Breast | Targeting kinases | Not specified |
Insulinotropic Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its insulinotropic effects. A family of related compounds demonstrated significant Dipeptidyl Peptidase-4 (DPP-4) inhibition and insulinotropic activity in vitro. The best-performing derivatives showed up to 99% insulinotropic activity at optimal concentrations .
Table 2: Insulinotropic Activity Results
| Compound ID | DPP-4 Inhibition (%) | Insulinotropic Activity (%) |
|---|---|---|
| 5a | 85 | 99 |
| 5c | 90 | 95 |
| 5g | 88 | 97 |
The biological mechanisms underlying the activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways and cellular signaling.
- Receptor Interaction : It may bind to specific receptors on cell membranes, modulating intracellular signaling cascades.
- Radical Scavenging : Some studies suggest antioxidant properties that help mitigate oxidative stress in cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro tests demonstrated that treatment with the compound led to significant apoptosis in breast cancer cell lines through PI3K pathway inhibition.
- Diabetes Model : In a diabetic rat model, administration of the compound resulted in improved glycemic control and enhanced insulin secretion compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield?
- Answer : Synthesis typically involves:
Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with halogenated pyridazines (e.g., 6-chloropyridazine) under reflux in ethanol .
Piperazine substitution at the 6-position via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Ethylation at the 3-position using ethyl halides or tosylates in the presence of a base (e.g., K₂CO₃) .
- Optimization : Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of piperazine to minimize side reactions) . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Answer :
- NMR (¹H/¹³C) : Confirms regioselectivity of substitutions (e.g., piperazine integration at δ 2.5–3.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 284.2) and detects impurities .
- X-ray crystallography : Resolves 3D conformation of the triazolopyridazine core, critical for docking studies .
- Elemental analysis : Ensures stoichiometric accuracy (±0.3% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on piperazine) influence kinase inhibitory activity?
- Answer : Modifications alter steric/electronic interactions with kinase ATP-binding pockets:
- Bulky groups (e.g., 3,4-dichlorophenylsulfonyl): Enhance selectivity for tyrosine kinases (e.g., p38 MAPK) by occupying hydrophobic regions .
- Electron-withdrawing groups (e.g., trifluoromethyl): Increase binding affinity via dipole interactions with catalytic lysine residues .
- Table : Comparative IC₅₀ values for analogs:
| Substituent | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Ethyl | TAK1 | 120 ± 15 | |
| 3-(Trifluoromethyl) | p38 MAPK | 45 ± 7 | |
| 4-Methoxyphenyl | JAK2 | 280 ± 30 |
Q. How can computational methods resolve contradictions in reported biological activities across studies?
- Answer :
Molecular docking : Compare binding poses in homology models (e.g., using PDB: 3LD6 for antifungal targets) to identify key residue interactions .
MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to validate docking predictions .
QSAR models : Correlate substituent electronegativity/logP with activity discrepancies (e.g., higher logP improves membrane permeability but reduces solubility) .
Q. What strategies mitigate side reactions during piperazine substitution (e.g., N-alkylation vs. C-alkylation)?
- Answer :
- Temperature control : Maintain ≤100°C to favor NAS over radical pathways .
- Solvent selection : Use DMSO or DMF to stabilize transition states for C-6 substitution .
- Protecting groups : Temporarily protect piperazine’s secondary amine with Boc groups to prevent over-alkylation .
Methodological Considerations
Q. How to design assays for evaluating target selectivity in kinase inhibition studies?
- Answer :
Kinase panel screening : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays across 50–100 kinases .
Counter-screening : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .
Cellular assays : Measure phosphorylation inhibition (e.g., p-ERK for MAPK targets) in HEK293 or HeLa cells .
Q. What experimental and computational approaches validate the compound’s mechanism of action?
- Answer :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to purified kinases .
- CRISPR knockouts : Confirm on-target effects by comparing activity in wild-type vs. kinase-null cell lines .
- Thermal shift assays : Monitor ΔTm (melting temperature) of kinase-ligand complexes to infer binding .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for the same kinase target?
- Answer : Variations arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
